2',3'-Di-O-acetyl-D-uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHMZKLSFGZBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2',3'-Di-O-acetyl-D-uridine, a derivative of the naturally occurring nucleoside uridine (B1682114). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this compound.

Chemical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. While some experimental values are available, many of the listed properties are computed estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₈ | PubChem[1] |

| Molecular Weight | 328.27 g/mol | PubChem[1] |

| CAS Number | 29108-90-5 | PubChem[1] |

| IUPAC Name | [(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate (B1210297) | PubChem[1] |

| SMILES | CC(=O)O[C@H]1--INVALID-LINK--n1ccc(=O)[nH]c1=O">C@@HOC(=O)C | PubChem[1] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in DMSO and dimethyl formamide. Solubility in PBS (pH 7.2) is approximately 5 mg/mL (for uridine).[2] | Cayman Chemical[2] |

| XLogP3 | -1.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

Chemical Structure

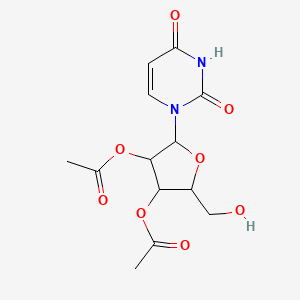

This compound is a glycosylated pyrimidine (B1678525), where D-ribose is attached to a uracil (B121893) base via a β-N₁-glycosidic bond. The hydroxyl groups at the 2' and 3' positions of the ribose sugar are acetylated. The structure of this compound is depicted below.

Figure 1. 2D chemical structure of this compound. Source: PubChem.

The key structural features include the uracil base, the ribofuranose ring, and the two acetyl groups at the 2' and 3' positions. The stereochemistry of the ribose moiety is that of D-ribose.

Experimental Protocols

Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve D-uridine in an aqueous solution buffered to a slightly alkaline pH (e.g., pH 8).

-

Acylation: Add a suitable acetylating agent, such as acetyl imidazole, to the solution. The reaction is typically carried out at room temperature with stirring. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically worked up by extraction with an organic solvent.

-

Purification: The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Analytical Methods

Standard analytical techniques are employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the position of the acetyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl groups of the acetyl esters and the uracil ring, as well as the hydroxyl group at the 5' position.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Spectroscopic Data (Representative)

Detailed, experimentally verified spectra for this compound are not consistently available. The following represents expected characteristic signals based on the structure and data from similar compounds.

¹H NMR:

-

Signals corresponding to the protons of the uracil base (H-5 and H-6).

-

Signals for the anomeric proton (H-1') of the ribose ring.

-

Signals for the protons of the ribose moiety (H-2', H-3', H-4', H-5'). The downfield shift of H-2' and H-3' protons compared to uridine would confirm acetylation at these positions.

-

Singlet signals for the methyl protons of the two acetyl groups.

¹³C NMR:

-

Signals for the carbonyl carbons of the uracil ring.

-

Signals for the carbons of the ribose sugar.

-

Signals for the carbonyl carbons of the acetyl groups.

-

Signals for the methyl carbons of the acetyl groups.

IR Spectroscopy:

-

Strong absorption bands corresponding to the C=O stretching vibrations of the acetyl groups and the uracil ring.

-

Bands associated with C-O stretching of the esters and the ribose ether linkage.

-

A broad band indicating the O-H stretching of the 5'-hydroxyl group.

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the cleavage of the glycosidic bond, leading to fragments corresponding to the uracil base and the acetylated ribose sugar. Further fragmentation of the sugar moiety would also be expected.

Biological Activity and Signaling Pathways

The specific biological activity of this compound is not well-documented in publicly available literature. However, uridine and its derivatives are known to exhibit a range of biological activities, including antiviral and anticancer properties[3][4]. For instance, some uridine derivatives act as inhibitors of viral replication, while others have shown cytotoxic effects against cancer cell lines[5].

It is plausible that this compound could act as a prodrug of uridine, where the acetyl groups are removed by cellular esterases to release uridine. Uridine itself is involved in numerous cellular processes, including RNA synthesis and as a precursor for other pyrimidine nucleotides.

Given the lack of specific data on the mechanism of action or signaling pathway involvement of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological roles and mechanisms.

The following diagram illustrates a general logical relationship for the potential prodrug action of this compound.

Caption: Potential prodrug activation of this compound.

Conclusion

This compound is a derivative of uridine with well-defined chemical structure and properties that can be characterized by standard analytical techniques. While its specific biological activities are not yet thoroughly investigated, its relationship to uridine suggests potential as a prodrug and warrants further exploration in the context of antiviral and anticancer research. This guide provides a foundational understanding of its chemical nature to support such future investigations.

References

- 1. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.isciii.es [scielo.isciii.es]

An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine (CAS: 29108-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Di-O-acetyl-D-uridine, with the CAS number 29108-90-5, is a chemically modified nucleoside derived from D-uridine. The strategic placement of acetyl groups at the 2' and 3' positions of the ribose sugar significantly alters its physicochemical properties, rendering it a valuable intermediate in the synthesis of a variety of therapeutic nucleoside analogs, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a general synthetic methodology, and discusses its applications in drug development and biochemical research. While specific detailed experimental protocols and extensive quantitative biological data for this particular derivative are not abundantly available in public literature, this guide consolidates the existing knowledge and provides a framework for its potential applications and further investigation.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] The addition of two acetyl groups to the uridine (B1682114) molecule increases its lipophilicity compared to the parent uridine. This enhanced lipophilicity can improve its solubility in organic solvents and potentially its ability to cross cellular membranes, a crucial factor in drug design.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29108-90-5 | [2][3] |

| Molecular Formula | C₁₃H₁₆N₂O₈ | [1][2] |

| Molecular Weight | 328.27 g/mol | [2][3][4] |

| Appearance | White Crystalline Powder | [1] |

| Melting Point | 142-143 °C | [1] |

| IUPAC Name | [(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl] acetate | [1] |

| Synonyms | Uridine, 2',3'-diacetate; 2',3'-Diacetyl Uridine; 2'-O,3'-O-Diacetyluridine | [1][2] |

| Storage Temperature | -20°C | [1] |

Synthesis

General Experimental Protocol: Acetylation of Uridine

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Uridine

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolution: Dissolve uridine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as pyridine, to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with constant stirring. The molar ratio of uridine to acetic anhydride needs to be carefully controlled to favor di-acetylation at the 2' and 3' positions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography with an appropriate solvent system to isolate the desired product from unreacted starting material and other acetylated byproducts.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

dot

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of more complex nucleoside analogs with potential therapeutic activities. The acetyl groups can act as protecting groups during multi-step syntheses and can be removed under specific conditions to yield the desired final product.

Intermediate in Antiviral and Anticancer Drug Synthesis

This compound is utilized as a precursor in the synthesis of various antiviral and anticancer nucleoside drugs.[1] The acetyl groups can be selectively removed or modified to introduce other functional groups, leading to the creation of a library of novel compounds for biological screening. The general mechanism of action for many nucleoside analogs involves their incorporation into viral or cellular DNA or RNA, leading to chain termination and inhibition of replication.[5]

dot

Caption: Logical flow from this compound to a potential drug candidate.

Role in Pyrimidine (B1678525) Metabolism Studies

As a modified uridine, this compound can be used in biochemical assays to study the enzymes involved in pyrimidine metabolism.[1] Researchers can investigate how the acetyl groups affect the recognition and processing of the nucleoside by various kinases, phosphorylases, and other enzymes in the pyrimidine salvage pathway. Understanding these interactions can provide insights into designing more effective and specific enzyme inhibitors.

dot

Caption: Conceptual diagram of using the compound to study enzyme interactions.

Biological Activity

While specific quantitative data on the antiviral or anticancer activity of this compound itself is limited in the public domain, it is generally considered a prodrug or an intermediate. Its biological effects would likely be dependent on its intracellular conversion to other active forms. The acetyl groups may be cleaved by cellular esterases to release uridine or other metabolites that can then enter cellular metabolic pathways.

The broader class of purine (B94841) and pyrimidine nucleoside analogs has well-documented antitumor activity, which often relies on the inhibition of DNA synthesis and the induction of apoptosis.[5]

Conclusion

This compound is a synthetically important derivative of uridine with significant potential in the field of medicinal chemistry. Its enhanced lipophilicity and its role as a protected intermediate make it a valuable tool for the synthesis of novel nucleoside-based therapeutics. Further research is warranted to fully elucidate its own biological activities and to explore its full potential in the development of new antiviral and anticancer agents. The lack of detailed, publicly available experimental data underscores the need for more open research in this area to accelerate drug discovery efforts.

References

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4022963A - Acetylation process for nucleoside compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. scielo.isciii.es [scielo.isciii.es]

The Biological Activity of 2',3'-Di-O-acetyl-D-uridine: A Technical Guide for Researchers

An In-depth Examination of a Uridine (B1682114) Nucleoside Analog as a Potential Prodrug

This technical guide provides a comprehensive overview of the anticipated biological activity of 2',3'-Di-O-acetyl-D-uridine, a pyrimidine (B1678525) nucleoside analog. Due to the limited direct experimental data on this specific compound in publicly available literature, this document focuses on its likely role as a prodrug of uridine, drawing parallels with closely related acetylated uridine derivatives. We will explore its probable mechanism of action, the metabolic pathways it is expected to influence, and the established experimental protocols for evaluating its potential therapeutic efficacy.

Introduction to this compound

This compound is a derivative of the naturally occurring pyrimidine nucleoside, uridine, in which acetyl groups are attached at the 2' and 3' positions of the ribose sugar moiety. The addition of these acetyl groups increases the lipophilicity of the uridine molecule, which can enhance its ability to cross cellular membranes. It is classified as a nucleoside analog and is anticipated to exert its biological effects primarily after intracellular metabolism.

While sometimes miscategorized, it is important to note that this compound is a pyrimidine , not a purine, nucleoside analog.[1] Its structure is closely related to 2',3',5'-tri-O-acetyluridine, a compound known to function as a prodrug of uridine.[2]

Probable Mechanism of Action: A Uridine Prodrug

The primary hypothesized mechanism of action for this compound is that of a uridine prodrug . The acetyl groups are likely cleaved by intracellular esterases, releasing uridine or a partially acetylated active metabolite into the cytoplasm. This intracellular release of uridine can then influence cellular processes through the pyrimidine salvage pathway.

The increased bioavailability of intracellular uridine can have several downstream effects, including:

-

Rescue from chemotherapy-induced toxicity: Uridine supplementation is known to mitigate the toxic effects of certain chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[2]

-

Support of cellular synthesis: Uridine is a precursor for the synthesis of uridine triphosphate (UTP), which is essential for RNA synthesis and the formation of UDP-sugars required for glycosylation and glycogen (B147801) synthesis.

-

Potential antiviral and anticancer activities: As a nucleoside analog, its metabolites could interfere with viral replication or cancer cell proliferation, though this is speculative and would require experimental validation.

Below is a workflow illustrating the proposed metabolic activation of this compound.

Metabolic Context: Pyrimidine Synthesis Pathways

The biological effects of this compound are intrinsically linked to the cellular pathways for pyrimidine nucleotide synthesis: the de novo pathway and the salvage pathway.

De Novo Pyrimidine Synthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursors such as bicarbonate, aspartate, and glutamine. This pathway is crucial for rapidly proliferating cells, including cancer cells.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidines (bases and nucleosides) from the degradation of nucleic acids or from extracellular sources. This compound, upon conversion to uridine, would directly feed into this pathway.

Anticipated Biological Activities and Data Presentation

Based on the activities of related uridine derivatives, this compound could potentially exhibit antiviral or anticancer properties. The tables below are templates for how quantitative data for such activities would be presented. For context, data for other relevant nucleoside analogs are included.

Potential Antiviral Activity

Some uridine derivatives have shown antiviral activity, particularly against RNA viruses, by interfering with viral RNA synthesis or protein glycosylation.[3]

Table 1: Antiviral Activity of Selected Nucleoside Analogs

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Compound 2 (Uridine derivative) | Influenza A (H5N2) | MDCK | 82 | 432 | 5.27 | [4] |

| Compound 4 (Uridine derivative) | Influenza A (H5N2) | MDCK | 99 | >500 | >5.05 | [4] |

| Compound 10 (Uridine derivative) | Tick-Borne Encephalitis Virus | PS | 1.4 | >100 | >71.4 | [5] |

| 2i (1,2,3-triazolyl nucleoside) | Influenza A (H1N1) | MDCK | 57.5 | >100 | >1.7 | [6] |

Potential Anticancer Activity

Nucleoside analogs are a cornerstone of cancer chemotherapy. They can inhibit DNA and RNA synthesis or induce apoptosis.[1]

Table 2: Anticancer Activity of Selected Nucleoside Analogs

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) | MTT | >500 µg/mL (low cytotoxicity) | [7] |

| 5-Fluorouracil | MCF-7 (Breast Cancer) | Not specified | 5.0 | Not specified |

| Gemcitabine | Panc-1 (Pancreatic Cancer) | Not specified | 0.02 | Not specified |

Experimental Protocols for Biological Evaluation

To determine the biological activity of this compound, standardized in vitro assays are required.

Protocol for MTT Assay (Anticancer Activity/Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

General Protocol for Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The cells are then covered with a semi-solid overlay medium that restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques. The number and size of plaques are compared to an untreated control to determine the antiviral activity.

Materials:

-

24- or 48-well plates

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

This compound stock solution

-

Infection medium (e.g., serum-free medium)

-

Semi-solid overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of this compound. Pre-treat the cell monolayers with the compound dilutions for a specified time, or mix the compound with the virus inoculum.

-

Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Adsorption: Incubate for 1-2 hours to allow the virus to attach to and enter the cells.

-

Overlay: Remove the virus inoculum and add the semi-solid overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

-

Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value (the concentration that inhibits 50% of plaque formation). The cytotoxicity of the compound (CC₅₀) should be determined in parallel using a cell viability assay (like the MTT assay) on uninfected cells. The selectivity index (SI = CC₅₀ / IC₅₀) is then calculated to assess the therapeutic window of the compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests that it functions as a prodrug of uridine. As such, it is expected to be metabolized intracellularly to uridine, thereby influencing the pyrimidine salvage pathway. This could potentially be leveraged for therapeutic benefit, for instance in mitigating chemotherapy-induced toxicity or, more speculatively, as an antiviral or anticancer agent in its own right. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific metabolic fate and biological effects of this nucleoside analog.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2',3'-Di-O-acetyl-D-uridine in Oncology: A Review of a Sparsely Explored Nucleoside Analog

For Immediate Release

[City, State] – December 20, 2025 – Despite the broad classification of 2',3'-Di-O-acetyl-D-uridine as a nucleoside analog with potential antitumor properties, a comprehensive review of existing scientific literature reveals a significant void in the understanding of its precise mechanism of action in cancer cells. While nucleoside analogs are a cornerstone of chemotherapy, the specific cellular and molecular interactions of this acetylated uridine (B1682114) derivative remain largely uncharacterized, presenting a challenge to its potential development as a therapeutic agent.

Nucleoside analogs typically exert their anticancer effects by interfering with DNA and RNA synthesis or by inducing programmed cell death, known as apoptosis. However, direct experimental evidence detailing the impact of this compound on these fundamental cellular processes is conspicuously absent from publicly available research.

A study investigating a series of tri-acyl ester derivatives of uridine, which included a per-acetylated uridine compound, reported a lack of significant cytotoxic activity against MCF-7 (human breast adenocarcinoma) and CHO-K1 (Chinese hamster ovary) cell lines at concentrations up to 100 µM.[1] This finding raises questions about the compound's intrinsic anticancer potency and suggests that the acetyl modifications alone may not be sufficient to confer significant cell-killing capabilities. In contrast, a separate study on more complex uridine derivatives, featuring different acyl modifications, did demonstrate some level of anticancer activity, highlighting the nuanced role of such chemical alterations.

The current body of research lacks critical data points that are essential for a thorough understanding of a potential anticancer drug's mechanism. Specifically, there is no published information on:

-

Quantitative Efficacy: IC50 values, which measure the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, are not available for this compound across various cancer cell lines.

-

Apoptosis Induction: There are no studies detailing whether this compound triggers apoptosis in cancer cells. Consequently, information on the activation of key apoptotic proteins, such as caspases, or the regulation of the Bcl-2 family of proteins is unavailable.

-

Cell Cycle Effects: The impact of this compound on the cell cycle of cancer cells has not been documented. It is unknown whether the compound causes cell cycle arrest at specific checkpoints, a common mechanism for many chemotherapeutic agents.

-

Signaling Pathways: The specific intracellular signaling pathways that may be modulated by this compound have not been identified.

The presence of acetyl groups on the uridine molecule is hypothesized to potentially enhance its solubility and cellular uptake. However, without concrete data on its biological activity, the significance of this chemical modification in the context of cancer therapy remains speculative.

The absence of detailed experimental protocols and quantitative data precludes the creation of in-depth technical guides or visualizations of its mechanism of action. Further foundational research is imperative to elucidate the true potential, or lack thereof, of this compound as a viable candidate for cancer treatment. The scientific community is encouraged to undertake studies to fill these critical knowledge gaps.

Experimental Methodologies for Future Investigation

To address the current lack of data, a structured experimental approach is necessary. The following are standard methodologies that could be employed to investigate the mechanism of action of this compound.

Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines.

Table 1: Proposed Cytotoxicity Testing Panel

| Cell Line | Cancer Type | Assay Type | Endpoints to Measure |

| MCF-7 | Breast Adenocarcinoma | MTT, SRB | IC50 values at 24, 48, 72 hours |

| MDA-MB-231 | Breast Adenocarcinoma | MTT, SRB | IC50 values at 24, 48, 72 hours |

| A549 | Lung Carcinoma | MTT, SRB | IC50 values at 24, 48, 72 hours |

| HCT116 | Colorectal Carcinoma | MTT, SRB | IC50 values at 24, 48, 72 hours |

| Jurkat | T-cell Leukemia | Trypan Blue Exclusion | Cell viability counts, IC50 values |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 200 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis and Cell Cycle Analysis

Should cytotoxicity be observed, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with this compound at its determined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a solution containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Caption: Workflow for cell cycle analysis using propidium iodide staining.

The execution of these and other related molecular biology experiments would be the first step in building a comprehensive understanding of the biological activity of this compound and determining its potential as a future anticancer therapeutic.

References

Inhibition of DNA Synthesis by 2',3'-Di-O-acetyl-D-uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics.[1] Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to their incorporation into nascent DNA or RNA chains or the inhibition of key enzymes involved in nucleic acid synthesis. 2',3'-Di-O-acetyl-D-uridine is a modified pyrimidine (B1678525) nucleoside with potential antitumor properties. The acetylation at the 2' and 3' positions of the ribose sugar is expected to enhance its lipophilicity, thereby facilitating its passage across the cell membrane. Once inside the cell, it is presumed to undergo metabolic activation to exert its cytotoxic effects through the inhibition of DNA synthesis.

Proposed Mechanism of Action

The inhibitory effect of this compound on DNA synthesis is likely a multi-step process involving cellular uptake, metabolic activation, and interference with DNA polymerases.

Cellular Uptake and Metabolic Activation

It is hypothesized that this compound, due to its acetyl groups, can passively diffuse across the cell membrane or be transported by nucleoside transporters. Intracellularly, esterase enzymes are expected to hydrolyze the acetyl groups, releasing uridine (B1682114). This uridine would then be phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (DAU-TP).

Inhibition of DNA Polymerase

The active metabolite, DAU-TP, is anticipated to act as a competitive inhibitor of DNA polymerases. It would compete with the natural substrate, deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP), for the active site of the enzyme. Incorporation of DAU-TP into the growing DNA strand could lead to chain termination due to the presence of the 2'- and 3'-acetyl groups, which would prevent the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).

Quantitative Data (Hypothetical and from Related Compounds)

Specific quantitative data for the inhibition of DNA synthesis by this compound is not available in the reviewed literature. The following tables present hypothetical data and data from related nucleoside analogs to illustrate the expected parameters.

Table 1: Hypothetical Inhibitory Concentrations of this compound

| Parameter | Cell Line | Hypothetical Value |

| IC50 (DNA Synthesis) | HeLa | 10 - 50 µM |

| IC50 (Cell Viability) | MCF-7 | 20 - 100 µM |

| Ki (DNA Polymerase α) | N/A | 1 - 10 µM |

Note: These values are purely hypothetical and require experimental validation.

Table 2: Experimentally Determined Inhibition Constants (Ki) for Related Nucleoside Analogs against Human DNA Polymerase α

| Nucleoside Analog (Triphosphate form) | Ki (µM) | Reference |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | >200 | [2] |

| Aphidicolin | 0.04 - 0.2 | [3] |

This table provides context for the range of inhibitory constants observed for known DNA polymerase inhibitors.

Experimental Protocols

To investigate the inhibitory effects of this compound on DNA synthesis, a series of in vitro and cell-based assays can be employed.

Cell-Based DNA Synthesis Inhibition Assay

This protocol measures the incorporation of a labeled nucleoside (e.g., [³H]-thymidine or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU)) into newly synthesized DNA in cultured cells.[4][5]

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

[³H]-thymidine or EdU labeling reagent

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter (for [³H]-thymidine)

-

Click-iT® EdU Assay Kit (for EdU)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, 72 hours).

-

Add [³H]-thymidine (1 µCi/well) or EdU (10 µM) to each well and incubate for 2-4 hours.

-

For [³H]-thymidine: a. Wash cells with cold PBS. b. Precipitate DNA by adding cold 10% TCA and incubating on ice for 30 minutes. c. Wash the precipitate with 95% ethanol. d. Lyse the cells with 0.1 M NaOH. e. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

For EdU: a. Fix, permeabilize, and perform the click reaction according to the manufacturer's protocol. b. Measure fluorescence using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits DNA synthesis by 50%.

In Vitro DNA Polymerase Activity Assay

This assay directly measures the effect of the activated compound (DAU-TP) on the activity of purified DNA polymerase.[3][6]

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α)

-

Activated DNA template-primer

-

Deoxynucleotide solution (dATP, dGTP, dCTP, dTTP)

-

[α-³²P]dCTP or other labeled dNTP

-

This compound triphosphate (DAU-TP) - requires custom synthesis

-

Reaction buffer

-

DEAE-filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and a mix of three unlabeled dNTPs.

-

Add varying concentrations of the inhibitor (DAU-TP) to the reaction tubes.

-

Initiate the reaction by adding DNA polymerase and the labeled dNTP ([α-³²P]dCTP).

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto DEAE-filter paper and washing with a phosphate (B84403) buffer to remove unincorporated nucleotides.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Determine the Ki value by performing the assay with varying concentrations of the natural substrate and the inhibitor.

Conclusion

This compound holds potential as an inhibitor of DNA synthesis, a characteristic of many effective chemotherapeutic agents. Based on the established mechanisms of similar nucleoside analogs, it is proposed to act as a prodrug that, upon cellular uptake and metabolic activation to its triphosphate form, competitively inhibits DNA polymerases and/or leads to DNA chain termination. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's biological activity. Further research, including the chemical synthesis of the triphosphate metabolite and rigorous in vitro and cell-based testing, is essential to validate these hypotheses and to determine the therapeutic potential of this compound.

References

- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activity and fidelity of human DNA polymerase α depend on primer structure - PMC [pmc.ncbi.nlm.nih.gov]

Proper storage and handling conditions for 2',3'-Di-O-acetyl-D-uridine

An In-depth Technical Guide to the Proper Storage and Handling of 2',3'-Di-O-acetyl-D-uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, a key nucleoside for various research applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 328.27 g/mol | [1] |

| CAS Number | 29108-90-5 | [1] |

| Chemical Formula | C₁₃H₁₆N₂O₈ | [1] |

Storage Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to the following storage protocols. The primary recommendation is based on direct supplier information, with supplementary data from the closely related compound, 2',3',5'-Tri-O-acetyluridine, provided for additional context.

| Parameter | Recommended Condition | Notes | Source |

| Temperature | Store at < -15°C | For long-term storage, -20°C is a common and recommended practice for similar nucleoside analogues. | [1] |

| Container | Tightly sealed container | Prevents moisture absorption and contamination. | [1][2] |

| Atmosphere | Store in a dry environment | Minimizes potential degradation through hydrolysis. | [2] |

| Location | Well-ventilated area | Important for general laboratory safety. | [3] |

Note: While some sources suggest that shipping may occur at ambient temperatures, long-term storage should strictly follow the sub-zero recommendations to ensure stability.[4][5]

Handling Procedures and Safety Precautions

Proper handling techniques are critical to prevent contamination of the compound and to ensure the safety of laboratory personnel. The following guidelines are based on standard practices for handling chemical reagents and information derived from related compounds.

Personal Protective Equipment (PPE)

| Equipment | Specification | Purpose |

| Gloves | Standard laboratory gloves (e.g., nitrile) | To prevent skin contact. |

| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes or airborne particles. |

| Lab Coat | Standard laboratory coat | To protect clothing and skin. |

General Handling

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid inhalation.[3]

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

-

Hygiene: Wash hands thoroughly after handling.[2]

-

Contamination: Use clean, dedicated spatulas and weighing boats to avoid cross-contamination.

Spill and Disposal

-

Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Stability Profile

| Compound | Storage Temperature | Stability | Source |

| 2',3',5'-Tri-O-acetyluridine | -20°C | ≥ 4 years | [5] |

It is reasonable to extrapolate that this compound will also exhibit high stability when stored under the recommended conditions of < -15°C in a dry, tightly sealed container.

Experimental Workflow and Logic

The following diagrams illustrate the key decision-making and operational flows for the proper storage and handling of this compound.

Caption: Workflow for receiving, storing, and handling the compound.

Caption: Key factors influencing compound integrity and personnel safety.

References

An In-depth Technical Guide to the Solubility Profile of 2',3'-Di-O-acetyl-D-uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2',3'-Di-O-acetyl-D-uridine in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a qualitative solubility profile based on the known behavior of structurally similar compounds, alongside a detailed experimental protocol for determining precise solubility values.

Predicted Solubility Profile

The introduction of two acetyl groups to the uridine (B1682114) molecule significantly increases its lipophilicity compared to the parent nucleoside. This modification generally leads to improved solubility in a range of organic solvents, while decreasing its solubility in aqueous solutions. The expected solubility of this compound is summarized in the table below. It is critical to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for a wide range of organic compounds, including acetylated nucleosides. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a powerful solvent for polar organic molecules. | |

| Acetonitrile | Soluble | Good solvent for moderately polar compounds. The acetyl groups enhance compatibility. | |

| Acetone | Soluble | Effective for dissolving many organic compounds. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group can interact with the polar functionalities of the molecule. |

| Ethanol | Soluble | Similar to methanol, but solubility might be slightly lower due to the longer alkyl chain. | |

| Water | Sparingly Soluble | The acetyl groups reduce the ability of the molecule to form hydrogen bonds with water, leading to low aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The increased lipophilicity from the acetyl groups should allow for solubility in this chlorinated solvent. |

| Ethyl Acetate | Soluble | A moderately polar solvent that is often used in the purification of acetylated compounds. | |

| Hexane / Heptane | Insoluble | As a highly non-polar solvent, it is unlikely to dissolve the polar uridine core of the molecule. | |

| Toluene | Sparingly Soluble | May show some solubility due to the aromatic ring, but the polar functionalities of the nucleoside will limit this. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions with the chosen analytical instrument (e.g., HPLC-UV).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

-

-

Verification of Equilibrium:

-

To confirm that equilibrium has been reached, the remaining solid from the initial vial can be collected, dried, and analyzed (e.g., by XRPD or DSC) to ensure that the solid form has not changed during the experiment.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 2',3'-Di-O-acetyl-D-uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2',3'-Di-O-acetyl-D-uridine. It includes detailed tables of chemical shifts, multiplicities, and coupling constants, alongside established experimental protocols for the synthesis and NMR analysis of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and analytical chemistry.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). The acetylation of the 2' and 3' hydroxyl groups of the ribose sugar moiety can significantly alter the compound's solubility, membrane permeability, and metabolic stability, making it a person of interest in nucleoside analog research and prodrug strategies. Accurate and thorough characterization of this compound by NMR spectroscopy is fundamental for its identification, purity assessment, and for elucidating its conformational properties in solution.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton (¹H) NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~7.65 | d | ~8.1 | ~7.88 | d | ~8.1 |

| H-5 | ~5.75 | d | ~8.1 | ~5.68 | d | ~8.1 |

| H-1' | ~5.95 | d | ~4.5 | ~5.92 | d | ~5.1 |

| H-2' | ~5.30 | dd | ~4.5, 5.8 | ~5.15 | t | ~5.1 |

| H-3' | ~5.25 | dd | ~5.8, 5.2 | ~5.08 | t | ~5.1 |

| H-4' | ~4.30 | m | ~4.15 | m | ||

| H-5'a, H-5'b | ~3.80 | m | ~3.65 | m | ||

| NH | ~9.80 | s | ~11.35 | s | ||

| CH₃ (Acetyl) | ~2.10 | s | ~2.08 | s | ||

| CH₃ (Acetyl) | ~2.08 | s | ~2.05 | s |

Carbon (¹³C) NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | ~150.5 | ~150.8 |

| C-4 | ~163.0 | ~163.2 |

| C-5 | ~102.5 | ~102.1 |

| C-6 | ~140.0 | ~140.9 |

| C-1' | ~88.0 | ~87.5 |

| C-2' | ~73.5 | ~73.1 |

| C-3' | ~70.0 | ~69.6 |

| C-4' | ~81.0 | ~81.2 |

| C-5' | ~62.5 | ~62.8 |

| C=O (Acetyl) | ~170.0 | ~169.8 |

| C=O (Acetyl) | ~169.8 | ~169.5 |

| CH₃ (Acetyl) | ~20.8 | ~20.7 |

| CH₃ (Acetyl) | ~20.6 | ~20.5 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct acetylation of uridine.[1]

Materials:

-

Uridine

-

Anhydrous Pyridine (B92270)

-

Acetic Anhydride (B1165640)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)/Hexane mixture (as eluent)

Procedure:

-

Dissolve uridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the stirred solution. A catalytic amount of DMAP can be added to accelerate the reaction.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If any particulate matter is present, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

A standard one-dimensional proton experiment is typically used.

-

The spectral width should be set to encompass all proton signals (e.g., 0-12 ppm).

-

An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled ¹³C experiment is commonly performed.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (TMS at 0 ppm).

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic route from uridine to this compound.

Caption: Synthetic pathway for this compound.

Uridine Metabolism Context

Uridine plays a central role in various metabolic pathways, including the synthesis of ribonucleic acid (RNA) and the formation of UDP-glucose, a key precursor in glycogenesis and the hexosamine biosynthetic pathway.[2][3][4] The acetylation of uridine, as in this compound, is a common strategy in medicinal chemistry to enhance the delivery of nucleoside analogs to target cells. Once inside the cell, it is anticipated that cellular esterases would hydrolyze the acetyl groups to release the parent uridine or a related active metabolite, which can then participate in these metabolic pathways.

The diagram below provides a simplified overview of the central role of uridine in cellular metabolism.

Caption: Simplified overview of uridine metabolism.

References

- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 2. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

The Rising Therapeutic Potential of Acetylated Uridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is continually evolving, with a renewed focus on modifying endogenous molecules to enhance their pharmacological properties. Among these, acetylated uridine (B1682114) derivatives have emerged as a promising class of compounds with diverse therapeutic applications, ranging from neuroprotection and antiviral activity to mitigating the toxic effects of chemotherapy. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies related to the therapeutic potential of these modified nucleosides.

Introduction to Acetylated Uridine Derivatives

Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in various physiological processes, including nucleic acid synthesis and glycogen (B147801) metabolism.[1] However, its therapeutic efficacy can be limited by factors such as poor bioavailability and rapid metabolism. Acetylation, the process of introducing an acetyl functional group, can significantly alter the physicochemical properties of uridine, leading to improved lipophilicity, enhanced cellular uptake, and increased stability.[2] These modifications underpin the expanded therapeutic window of acetylated derivatives like 5'-O-Acetyluridine, 2',3'-di-O-acetyluridine, and 2',3',5'-tri-O-acetyluridine (Triacetyluridine or TAU).[2][3][4]

Therapeutic Applications

Neuroprotection in Neurodegenerative Diseases

Emerging evidence strongly suggests a neuroprotective role for acetylated uridine derivatives in the context of neurodegenerative diseases. Administration of Triacetyluridine (TAU) has been shown to be neuroprotective in animal models of Huntington's, Alzheimer's, and Parkinson's diseases.[5] The proposed mechanism involves compensating for bioenergetic defects within the brain.[5] Uridine itself is known to be crucial for the synthesis of phosphatidylcholine, a key component of neuronal membranes, and its supplementation can enhance synaptic plasticity and support neuronal survival.[6][7] Acetylated forms, with their improved ability to cross the blood-brain barrier, can more effectively deliver uridine to the central nervous system.

The neuroprotective effects of uridine and its derivatives are thought to be mediated through the activation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central to neuronal survival and function.[8][9][10]

Antiviral Activity

Several studies have highlighted the potential of acetylated uridine derivatives as antiviral agents, particularly against RNA viruses. The mechanism of action is often attributed to the inhibition of viral replication.[11] Some derivatives have been shown to interfere with the glycosylation of viral glycoproteins, a critical step in the maturation of many viruses.[12] This disruption of viral protein processing can effectively halt the viral life cycle. The lipophilicity conferred by acetylation can enhance the ability of these compounds to penetrate viral envelopes and host cell membranes.[12]

Mitigation of Chemotherapy-Induced Toxicity

One of the most well-established therapeutic applications of acetylated uridine derivatives is in oncology, specifically for the management of toxicity associated with fluoropyrimidine chemotherapy agents like 5-fluorouracil (B62378) (5-FU).[13][14] Triacetyluridine (marketed as uridine triacetate) is an FDA-approved antidote for 5-FU overdose.[13] The mechanism involves the in-vivo conversion of TAU to uridine, which then competes with the toxic 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), for incorporation into the RNA of healthy cells.[14] This competitive inhibition prevents RNA damage and subsequent cell death in non-cancerous tissues, thereby reducing the severe side effects of 5-FU treatment.[14]

Quantitative Data

The following tables summarize the quantitative data from various studies on the antiviral and anticancer activities of acetylated and other uridine derivatives.

Antiviral Activity of Uridine Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference(s) |

| Compound 2 (Uridine derivative of 2-deoxy sugar) | Influenza A (H5N2) | MDCK | 82 | 432 | 5.27 | [12] |

| Compound 3 (Uridine derivative of 2-deoxy sugar) | Influenza A (H5N2) | MDCK | 100 | >500 | >5 | [12] |

| Compound 4 (Uridine derivative of 2-deoxy sugar) | Influenza A (H5N2) | MDCK | 99 | >500 | >5.05 | [12] |

| Per-O-acetylated 2-deoxy-glucose uridine derivative (Compound 6) | Influenza A (H5N2) | MDCK | 575 | >1000 | >1.74 | [12] |

| Uridine Glycoconjugate 9 | Hepatitis C Virus (HCV) | Huh-7.5 | 4.9 | 257 | 52.4 | [15] |

| Uridine Glycoconjugate 12 | Hepatitis C Virus (HCV) | Huh-7.5 | 13.5 | 270 | 20.0 | [15] |

| Uridine Glycoconjugate 9 | Classical Swine Fever Virus (CSFV) | SK-L | 4.2 | 124 | 29.5 | [15] |

| Uridine Glycoconjugate 12 | Classical Swine Fever Virus (CSFV) | SK-L | 4 | 56 | 14.0 | [15] |

| 1,2,3-triazolyl nucleoside analogue 11c (acylated) | Influenza A (H1N1) | MDCK | 29.2 | >349 | >12 | [14] |

| 1,2,3-triazolyl nucleoside analogue 2f (acylated) | Coxsackie B3 Virus | Vero | 12.4 | 18 | 1.45 | [14] |

| 1,2,3-triazolyl nucleoside analogue 5f (acylated) | Coxsackie B3 Virus | Vero | 11.3 | 18 | 1.59 | [14] |

Anticancer Activity of Uridine Derivatives

| Compound | Cancer Cell Line | IC50 | Reference(s) |

| Per-acetylated and halogenated uridine derivatives | MCF-7 (Breast Cancer) | Showed higher cytotoxic activity than per-acetylated uridine alone | [13] |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine (Compound 6) | Ehrlich Ascites Carcinoma (EAC) | 1108.22 µg/mL | [11] |

| Pyridine Glycoside 1f | MCF-7 (Breast Cancer) | 30.63 µg/mL | [15] |

| Pyridine Glycoside 1g | MCF-7 (Breast Cancer) | 24.39 µg/mL | [15] |

| Pyridine Glycoside 3f | MCF-7 (Breast Cancer) | 27.24 µg/mL | [15] |

| Pyridine Glycoside 3h | MCF-7 (Breast Cancer) | 20.49 µg/mL | [15] |

Experimental Protocols

Synthesis of 2',3',5'-Tri-O-acetyluridine

Materials:

-

Uridine

-

N-acetyl imidazole (B134444)

-

Water

-

4 M NaOH

-

Reverse-phase (C18) flash column chromatography supplies

-

100 mM NH4HCO2/MeCN (98:2 to 80:20) elution solvent

Procedure:

-

Dissolve uridine (100 mM) and N-acetyl imidazole (10 equivalents) in water.

-

Adjust the pH of the solution to 8 using 4 M NaOH.

-

Incubate the solution at room temperature for 4 hours.

-

Monitor the reaction progress periodically by acquiring NMR spectra.

-

Purify the product using reverse-phase (C18) flash column chromatography.

-

Elute the product with a gradient of 100 mM NH4HCO2/MeCN from 98:2 to 80:20 at pH 4.

-

Collect the fractions containing the desired product.

-

Lyophilize the collected fractions to yield 2',3',5'-Tri-O-acetyluridine as a white powder.[3]

Plaque Reduction Assay for Antiviral Activity

Materials:

-

Confluent monolayers of susceptible host cells (e.g., MDCK for influenza) in 12-well plates

-

Virus stock of known titer

-

Serum-free culture medium

-

Overlay medium (e.g., 1.2% Avicel or agarose (B213101) in medium)

-

TPCK-trypsin (for influenza virus)

-

Acetylated uridine derivative stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% formaldehyde)

-

Staining solution (e.g., crystal violet)

-

Monoclonal antibody specific for a viral protein (for immunostaining-based plaque detection)

Procedure:

-

Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.

-

Inoculate the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Remove the virus inoculum and wash the cells with serum-free medium.

-

Overlay the cells with the overlay medium containing various concentrations of the acetylated uridine derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with the fixative solution.

-

Remove the overlay and stain the cell monolayer with crystal violet or perform immunostaining to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[12]

MTT Assay for Cell Viability and Anticancer Activity

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

96-well plates

-

Acetylated uridine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the acetylated uridine derivative for a specified period (e.g., 48 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Signaling Pathways and Mechanisms of Action

Neuroprotective Signaling Pathways

The neuroprotective effects of uridine and its acetylated derivatives are believed to be mediated by the activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Caption: Neuroprotective signaling pathways activated by acetylated uridine derivatives.

Experimental Workflow for Antiviral Plaque Reduction Assay

The following diagram illustrates the typical workflow for assessing the antiviral activity of acetylated uridine derivatives using a plaque reduction assay.

Caption: Experimental workflow for the antiviral plaque reduction assay.

Conclusion and Future Directions

Acetylated uridine derivatives represent a versatile and promising class of therapeutic agents with demonstrated potential in neuroprotection, antiviral therapy, and as adjuncts to chemotherapy. Their enhanced bioavailability and stability compared to unmodified uridine make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and downstream signaling events for each therapeutic application. Additionally, structure-activity relationship (SAR) studies will be crucial for designing next-generation derivatives with improved efficacy and safety profiles. The continued exploration of these modified nucleosides holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 2. Neuroprotection by MAPK/ERK kinase inhibition with U0126 against oxidative stress in a mouse neuronal cell line and rat primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2',3',5'-Tri-O-acetyluridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of uridine in brain and gut health: insights into its neuroprotective potential via the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells [mdpi.com]

- 9. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.isciii.es [scielo.isciii.es]

- 14. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificarchives.com [scientificarchives.com]

Physicochemical Profile of 2',3'-di-O-acetyluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-di-O-acetyluridine is a partially protected ribonucleoside derivative of uridine (B1682114), characterized by the presence of acetyl groups at the 2' and 3' positions of the ribose sugar. This modification increases the lipophilicity of the uridine molecule, potentially influencing its membrane permeability and metabolic stability. This technical guide provides a comprehensive overview of the available physicochemical characteristics, experimental protocols, and biological context of 2',3'-di-O-acetyluridine, aimed at facilitating its use in research and drug development.

Physicochemical Characteristics

The fundamental physicochemical properties of 2',3'-di-O-acetyluridine are summarized below. While experimental data for some properties are limited, calculated values provide useful estimates.

Table 1: Physicochemical Properties of 2',3'-di-O-acetyluridine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₈ | PubChem[1] |

| Molecular Weight | 328.27 g/mol | PubChem[1] |

| Melting Point | 142-143 °C | BOC Sciences |

| Appearance | White Crystalline Powder | BOC Sciences |

| XLogP3 | -1.4 | PubChem (Calculated)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Calculated)[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Calculated)[1] |

| Rotatable Bond Count | 5 | PubChem (Calculated)[1] |

| Exact Mass | 328.09066547 g/mol | PubChem[1] |

| Topological Polar Surface Area | 131 Ų | PubChem (Calculated)[1] |

Solubility:

Experimental Protocols

Synthesis of 2',3'-di-O-acetyluridine

A specific, detailed protocol for the synthesis of 2',3'-di-O-acetyluridine is not widely published. However, a general method for the chemoselective acylation of nucleosides in an aqueous medium can be adapted. This environmentally friendly approach avoids the use of toxic solvents like pyridine.

General Aqueous Acetylation Protocol (Adapted):

This protocol is based on the chemoselective synthesis of acetylated nucleosides and nucleotides in water.

Materials:

-

Uridine

-

N-acetyl imidazole (B134444) (or another suitable acetylating agent)

-

Water (deionized)

-

4 M NaOH solution

-

Reverse-phase C18 flash column chromatography system

-

Ammonium (B1175870) formate (B1220265) (NH₄HCO₂)

-

Acetonitrile (B52724) (MeCN)

-

Lyophilizer

Procedure:

-

Dissolve uridine in water to a desired concentration (e.g., 100 mM).